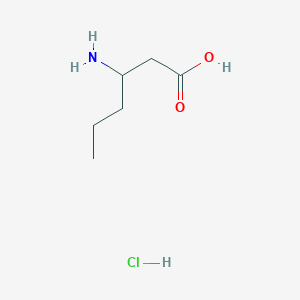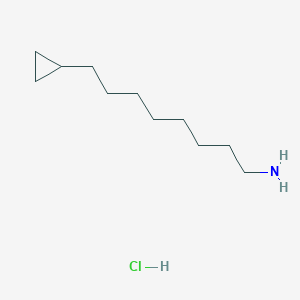
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound likely containing a quinoxaline core, which is a type of heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” were not found, similar compounds often involve reactions such as Claisen-Schmidt reactions . These reactions typically involve the condensation of aldehydes with acetone under microwave irradiation .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinoxaline derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, have demonstrated antibacterial potential. Researchers explore their efficacy against various bacterial strains, aiming to develop novel antibiotics. Mechanistic studies reveal interactions with bacterial enzymes or cell membranes, making them promising candidates for combating drug-resistant bacteria .
Anti-Allergic Agents
The quinoxaline scaffold has been modified to create anti-allergic drugs. Researchers design derivatives based on structural modifications, such as substituting the 3-chlorophenyl group. These compounds may inhibit allergic responses by modulating immune pathways or histamine receptors .
Antiviral Properties
Investigations into quinoxaline-based compounds extend to antiviral applications. Researchers explore their potential against viral infections, including influenza, herpes, and HIV. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may interfere with viral replication or entry mechanisms .
Neuroprotective Effects
Quinoxalines are also studied for their neuroprotective properties. Compounds like 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one could play a role in treating neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Their ability to modulate neuronal pathways or reduce oxidative stress warrants further investigation .
Anticancer Potential
Researchers explore quinoxaline derivatives as potential anticancer agents. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Preclinical studies assess their efficacy against various cancer types .
Psychopharmacology
Beyond medical applications, quinoxalines impact psychopharmacology. Some derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, exhibit psychoactive effects. While not suitable for therapeutic use, understanding their mechanisms can inform drug abuse prevention and addiction treatment strategies .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQHMZQZBJDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1513184-87-6 |
Source


|
| Record name | 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)



![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)